PXL 6
Description
Paclitaxel (PXL), a diterpenoid originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone chemotherapeutic agent widely used in treating breast, ovarian, and lung cancers. Its primary mechanism involves stabilizing microtubules, preventing their disassembly during mitosis, thereby inducing cell cycle arrest at the G2/M phase and triggering apoptosis . PXL’s clinical success has driven extensive research into derivatives and analogs to enhance efficacy, reduce toxicity, and overcome resistance.
Properties
CAS No. |
119693-75-3 |
|---|---|
Molecular Formula |
C8H9Cl2N |
Synonyms |
PXL 6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
This section evaluates PXL’s pharmacological profile against key analogs and derivatives, focusing on antitumor potency, tubulin interaction, and structural activity relationships (SAR).
Antitumor Potency and SAR
A study comparing PXL with abeo-taxane derivatives (compounds 9–12, 17) and parthenolide revealed significant differences in growth inhibition (GI₅₀) across 60 human tumor cell lines. Key findings include:
| Compound | Avg. GI₅₀ (μM) | Microtubule Effect | NF-κB Inhibition |
|---|---|---|---|
| PXL | 0.001–0.01 | Stabilization | None |
| Abeo-17 | 0.1–1.0 | Stabilization | Moderate |
| 11 | 1.0–10.0 | Destabilization | Strong |
| 12 | 1.0–10.0 | Destabilization | Strong |
| Parthenolide | >10.0 | None | Strong |
- PXL exhibited superior potency (nanomolar range), while abeo-taxane derivatives 11 and 12 were 100–1,000× less potent but uniquely combined microtubule destabilization with NF-κB pathway inhibition .
- Abeo-17 , a docetaxel analog, retained microtubule stabilization but showed reduced efficacy compared to PXL, likely due to structural modifications in the oxetane ring .
Tubulin Polymerization Dynamics
Tubulin polymerization assays highlighted mechanistic divergence:
- PXL and 17 enhanced microtubule assembly, typical of taxanes.
- Compounds 11 and 12 disrupted microtubule equilibrium, mimicking the depolymerizing effect of colchicine or calcium ions. This dual functionality—unprecedented in taxane derivatives—suggests a novel binding site distinct from PXL’s β-tubulin pocket .
Structural Modifications and Cell Cycle Effects
- Oxetane Ring : Present in PXL and 17 , this ring is critical for microtubule stabilization. Its replacement with an exocyclic carbonyl group in 12 shifted activity toward destabilization .
- Cell Cycle Arrest : At 2 μM, 11 and 12 caused G2/M accumulation (33–37% vs. 55% in controls) and reduced G0/G1 populations, indicating mitotic disruption. PXL, by contrast, arrests cells primarily via prolonged stabilization .
Synergistic Therapeutic Approaches
Recent advances explore PXL in combination therapies. For example, co-delivery of PXL with survivin siRNA via OSI-930 nanoparticles enhanced cytotoxicity in resistant cancer lines, demonstrating superior efficacy over monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
